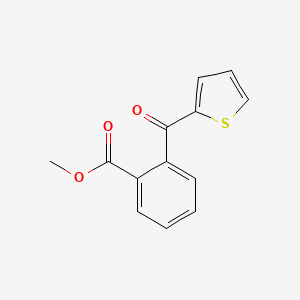

Methyl 2-(thiophene-2-carbonyl)benzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(thiophene-2-carbonyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3S/c1-16-13(15)10-6-3-2-5-9(10)12(14)11-7-4-8-17-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYACHKOTIDCAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Methyl 2 Thiophene 2 Carbonyl Benzoate Structural Analogs

Established Synthetic Pathways for Methyl 2-(thiophene-2-carboxamido)benzoate and Related Derivatives

The formation of the amide bond is a fundamental transformation in organic synthesis, and several reliable methods have been established for the preparation of methyl 2-(thiophene-2-carboxamido)benzoate and its derivatives.

Amidation Reactions from Methyl Anthranilate and 2-Thiophenoyl Chloride

A primary and straightforward method for the synthesis of methyl 2-(thiophene-2-carboxamido)benzoate involves the acylation of methyl anthranilate with 2-thiophenoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of methyl anthranilate attacks the electrophilic carbonyl carbon of the acid chloride.

The reaction is typically carried out in an inert solvent, such as benzene (B151609), at room temperature. A tertiary amine base, like triethylamine, is added to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation. The procedure involves stirring the reactants for several hours, followed by a standard aqueous workup to remove the triethylammonium (B8662869) hydrochloride salt and any unreacted starting materials. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol (B145695), to yield colorless, needle-like crystals of methyl 2-(thiophene-2-carboxamido)benzoate with good yields, typically around 78%. acs.orgresearchgate.net The molecular conformation of the resulting compound is stabilized by an intramolecular hydrogen bond between the amide proton (N-H) and the oxygen of the methyl ester group. acs.orgpeptide.com

| Reactant 1 | Reactant 2 | Reagent/Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Methyl Anthranilate | 2-Thiophenoyl Chloride | Triethylamine / Benzene | 3 hours | 78% | acs.org |

Coupling Reactions Involving Thiophene-2-carboxylic Acid Derivatives and Methyl 2-Aminobenzoate (B8764639)

While the use of an acid chloride is effective, direct amide bond formation from a carboxylic acid and an amine is often preferred as it avoids the pre-synthesis of the highly reactive acid chloride. This approach requires the use of a coupling agent to activate the carboxylic acid. Thiophene-2-carboxylic acid can be coupled with methyl 2-aminobenzoate (methyl anthranilate) using a variety of modern peptide coupling reagents.

These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating the nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.

Carbodiimide Reagents: Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are widely used. peptide.comuni-kiel.de They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide bond. To enhance reaction rates and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. uni-kiel.debachem.com

Onium Salt Reagents: Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and aminium/uronium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient. bachem.comsigmaaldrich.com These reagents generate activated esters in situ which rapidly react with the amine component to yield the desired amide. sigmaaldrich.com HATU, in particular, is noted for its high reactivity and ability to reduce epimerization. peptide.com

The general procedure involves dissolving the thiophene-2-carboxylic acid, methyl 2-aminobenzoate, the coupling reagent, and an additive (if used) in an appropriate aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is added to the reaction mixture. The reaction is typically stirred at room temperature until completion.

Advanced Synthetic Approaches and Green Chemistry Considerations for Thiophene-Benzoate Systems

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methodologies. These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Microwave-Assisted Synthetic Protocols for Related Thiophene (B33073) Compounds

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved product yields and purity. This technique has been successfully applied to the synthesis of various thiophene-containing compounds.

The key advantages of MAOS include rapid and uniform heating of the reaction mixture, which can lead to different reaction selectivities compared to conventional heating methods. Furthermore, many microwave-assisted reactions can be performed under solvent-free conditions, which significantly reduces the generation of volatile organic waste. For example, the Suzuki coupling of thienyl boronic acids with thienyl bromides has been achieved in a solvent-free environment using microwave irradiation, providing thiophene oligomers in fair amounts within minutes.

| Reaction Type | Reactants | Key Conditions | Advantage |

|---|---|---|---|

| Suzuki Coupling | Thienyl boronic acids and thienyl bromides | Solvent-free, Aluminum oxide support | Rapid (e.g., 6-11 min), high purity |

| Benzo[b]thiophene Synthesis | 2-halobenzonitriles and methyl thioglycolate | DMSO, 130 °C | Rapid access to scaffolds (58–96% yield) |

One-Pot Multi-Component Reaction Strategies for Analogous Structures

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, are a cornerstone of green and efficient synthesis. This approach offers significant advantages over traditional multi-step syntheses by reducing the number of purification steps, saving time and resources, and minimizing waste.

The synthesis of complex thiophene derivatives is amenable to MCR strategies. For instance, the well-known Gewald aminothiophene synthesis is a classic example of a one-pot reaction that produces highly substituted 2-aminothiophenes from a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur. While not directly producing the title compound's analog, this and similar MCRs highlight a powerful strategy for rapidly generating diverse libraries of thiophene-containing molecules. The Ugi reaction, an isocyanide-based MCR, has been used to synthesize methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl) amino)benzoates from anthranilic acid, an aldehyde, and an isocyanide, demonstrating the utility of MCRs in creating complex benzoate (B1203000) derivatives. researchgate.net These strategies are highly valued in drug discovery for their ability to efficiently create molecular diversity. researchgate.net

Derivatization Strategies and Functional Group Interconversions of Methyl 2-(thiophene-2-carbonyl)benzoate Analogs

The structural framework of methyl 2-(thiophene-2-carboxamido)benzoate offers multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives. Key functional groups that can be targeted for interconversion include the methyl ester, the amide linkage, and the aromatic rings (thiophene and benzene).

Ester Modification: The methyl ester is a versatile handle for derivatization. It can be hydrolyzed under basic (e.g., NaOH, KOH) or acidic conditions to yield the corresponding carboxylic acid, 2-(thiophene-2-carboxamido)benzoic acid. This acid can then be coupled with various amines or alcohols to form new amides or esters, respectively, using the coupling methodologies described in section 2.1.2. Alternatively, the ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Amide Modification: The amide N-H bond can be deprotonated with a strong base and subsequently alkylated to produce N-substituted derivatives.

Aromatic Ring Substitution: Both the thiophene and the benzoate rings can undergo electrophilic aromatic substitution reactions. The thiophene ring is generally more reactive than benzene towards electrophiles. Reactions such as halogenation (e.g., with N-bromosuccinimide, NBS) or acylation can introduce new substituents onto the thiophene ring, typically at the 5-position. The substitution pattern on the benzoate ring will be directed by the existing amino and ester groups.

Functional Group Interconversion: This involves converting one functional group into another. A key example is the conversion of a carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.org This transformation activates the carboxyl group for subsequent reactions. Other interconversions could include the reduction of a nitro group (if present on one of the rings) to an amine, which can then be further derivatized.

These derivatization strategies allow for the systematic modification of the parent structure to explore structure-activity relationships (SAR) in medicinal chemistry or to fine-tune the properties of materials.

Table of Compounds

| Compound Name | Role/Mention |

|---|---|

| This compound | Subject of article title |

| Methyl 2-(thiophene-2-carboxamido)benzoate | Primary subject of synthesis sections |

| Methyl Anthranilate (Methyl 2-aminobenzoate) | Starting material |

| 2-Thiophenoyl Chloride | Starting material |

| Thiophene-2-carboxylic acid | Starting material for coupling reactions |

| Triethylamine | Base in amidation |

| Dicyclohexylcarbodiimide (DCC) | Coupling agent |

| Diisopropylcarbodiimide (DIC) | Coupling agent |

| 1-Hydroxybenzotriazole (HOBt) | Coupling additive |

| 1-Hydroxy-7-azabenzotriazole (HOAt) | Coupling additive |

| PyBOP | Coupling agent |

| HBTU | Coupling agent |

| HATU | Coupling agent |

| N,N-Diisopropylethylamine (DIPEA) | Base in coupling reactions |

| 2-(Thiophene-2-carboxamido)benzoic acid | Derivatization product |

| Thionyl chloride | Reagent for acid chloride formation |

Formation of Hydrazone and Schiff Base Derivatives from Carboxamide Intermediates

A significant avenue for the derivatization of analogs of this compound involves the transformation of carboxamide intermediates into hydrazones and Schiff bases. This approach typically begins with the conversion of a carboxylic acid or its ester functionality into a carbohydrazide. For instance, thiophene-2-carboxylic acid can be converted into thiophene-2-carbohydrazide (B147627). researchgate.net This hydrazide serves as a key building block for the synthesis of hydrazones and Schiff bases.

The condensation of thiophene-2-carbohydrazide with various aldehydes and ketones is a common method to produce a wide array of hydrazone derivatives. acs.orgnih.gov For example, the reaction of thiophene-2-carbohydrazide with salicylaldehyde (B1680747) leads to the formation of the corresponding Schiff base, salicylaldehyde thiophene-2-carboxylic hydrazone. rsc.org Similarly, condensation with thiophene-2-carboxaldehyde yields bis(thiophene-2-carboxaldehyde)thiocarbohydrazone when thiocarbohydrazide (B147625) is used as the starting material. nih.gov

These reactions are often straightforward, proceeding under mild conditions, and provide a facile route to molecules with extended conjugation and potential for metal chelation. The resulting hydrazone and Schiff base derivatives are of interest due to their prevalence in biologically active compounds and their utility as ligands in coordination chemistry. nih.govresearchgate.net The general scheme for the formation of these derivatives from a thiophene carboxamide precursor is illustrated below:

Table 1: Examples of Hydrazone and Schiff Base Formation This is an interactive data table. You can sort and filter the data as needed.

| Starting Carboxamide/Hydrazide | Aldehyde/Ketone Reactant | Product Type | Reference |

|---|---|---|---|

| Thiophene-2-carboxylic acid hydrazide | Salicylaldehyde | Schiff Base | rsc.org |

| Thiophene-2-carboxylic acid hydrazide | Various aromatic aldehydes | Hydrazone | acs.org |

| Thiocarbohydrazide | Thiophene-2-carboxaldehyde | Schiff Base | nih.gov |

Modulatory Reactions at the Benzoate Moiety and Thiophene Ring

The benzoate and thiophene rings within the structural analogs of this compound offer multiple sites for further functionalization, allowing for the modulation of the molecule's electronic and steric properties.

The benzoate portion of the molecule can also be subjected to various modifications. In analogs where the benzoate ring is substituted with hydroxyl groups, further reactions such as benzoylation can be performed. nih.gov The reactivity of the benzoate ring is analogous to other substituted benzene compounds, and its functionalization can be directed by the existing substituents. For example, in hydroxybenzophenone analogs, the position of electrophilic attack can be influenced by the hydroxyl group. researchgate.net

Table 2: Representative Modulatory Reactions on Thiophene and Benzoate Analogs This is an interactive data table. You can sort and filter the data as needed.

| Ring System | Reaction Type | Reagents | Typical Product | Reference |

|---|---|---|---|---|

| Thiophene | Nitration | Nitric acid/Sulfuric acid | 2-Nitrothiophene | researchgate.net |

| Thiophene | Bromination | Bromine/Iron(III) bromide | 2-Bromothiophene | researchgate.net |

| Thiophene | Friedel-Crafts Acylation | Acyl chloride/Lewis acid | Acylthiophene | researchgate.net |

Explorations in Rhodium(I)-Catalyzed Decarbonylative Transformations of Thioester Analogs

Thioester analogs of this compound have been shown to undergo rhodium(I)-catalyzed decarbonylative transformations, providing a novel route for the synthesis of diverse molecular structures. This methodology leverages the ability of rhodium catalysts to cleave the carbon-sulfur and carbon-carbonyl bonds, leading to the extrusion of carbon monoxide and the formation of new carbon-carbon or carbon-heteroatom bonds.

One notable application of this strategy is the decarbonylative borylation of aromatic thioesters. researchgate.netmdpi.comacs.org In this reaction, a thioester is treated with a rhodium catalyst in the presence of a boron-containing reagent, resulting in the formation of an arylboronic ester. This transformation is significant as it allows for the conversion of a carboxylic acid derivative (via the thioester) into a versatile boronate, which can then be used in a wide range of cross-coupling reactions. researchgate.netmdpi.com

The reaction proceeds under relatively mild conditions and exhibits broad functional group tolerance, making it a valuable tool for the late-stage functionalization of complex molecules. mdpi.comacs.org The general transformation can be represented as follows:

Ar-C(O)-SR' + B-B --(Rh catalyst)--> Ar-B(OR)₂ + CO + R'-S-B(OR)₂

This decarbonylative approach offers an alternative to traditional cross-coupling methods and expands the synthetic utility of thioesters as precursors to other functional groups. nih.gov

Table 3: Rhodium(I)-Catalyzed Decarbonylative Borylation of Aromatic Thioesters This is an interactive data table. You can sort and filter the data as needed.

| Substrate | Catalyst System | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Aromatic Thioester | Rhodium(I) complex | Arylboronic ester | Decarbonylative C-B bond formation | mdpi.comacs.org |

C(sp)-H Functionalization Approaches for Aza-Heterocyclic Analogs

The replacement of the benzoate moiety in this compound with an aza-heterocycle, such as pyridine (B92270), opens up possibilities for C(sp)-H functionalization. This strategy focuses on the direct activation and subsequent reaction of carbon-hydrogen bonds on the aza-heterocyclic ring, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates.

Palladium-catalyzed C-H activation has been extensively studied for the functionalization of heterocycles. researchgate.netresearchgate.net In the context of aza-heterocyclic analogs, such as a pyridyl-thienyl ketone, directing groups can be employed to achieve regioselective C-H functionalization. For instance, the nitrogen atom in the pyridine ring can direct the metal catalyst to a specific C-H bond, facilitating its cleavage and subsequent coupling with a reaction partner. nih.govacs.org

Various transformations can be achieved through this approach, including arylation, acylation, and olefination of the aza-heterocyclic ring. The choice of catalyst, oxidant, and reaction conditions plays a crucial role in determining the outcome and selectivity of the reaction. While direct C(sp)-H functionalization of aza-heterocyclic analogs of this compound is a developing area, the principles established for the C-H activation of pyridines and other aza-arenes provide a strong foundation for future explorations. nih.govacs.org

Table 4: C-H Functionalization Strategies for Aza-Heterocycles This is an interactive data table. You can sort and filter the data as needed.

| Heterocycle | Catalyst | Reaction Type | Key Aspect | Reference |

|---|---|---|---|---|

| Pyridine | Palladium | Arylation | Direct C-H bond cleavage | nih.gov |

| Indole | Palladium | Acylation | Use of directing groups |

Horner-Wadsworth-Emmons Reaction Studies on Related Benzoate Phosphonates

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes from aldehydes or ketones and phosphonate (B1237965) carbanions. In the context of analogs of this compound, studies have been conducted on related benzoate phosphonates, where a phosphonate group is attached to the benzoate moiety.

One particularly relevant study investigated the reaction of methyl 2-[(diethoxyphosphoryl)methyl]benzoate with various aldehydes. This phosphonate is a close analog to the core structure of interest, with the thiophene-2-carbonyl group being replaced by a phosphonate-bearing methyl group. The research revealed that under HWE conditions, this benzoate phosphonate reacts with aldehydes to produce not only the expected 1,2-disubstituted E-alkene but also a significant amount of an alkenylphosphonate as a major product.

The formation of the unexpected alkenylphosphonate highlights the nuanced reactivity of these systems. The outcome of the reaction was found to be influenced by the steric bulk of the aldehyde and the nature of the ester group on the benzoate. For example, the use of a bulky aldehyde or a tert-butyl ester favored the formation of the "normal" HWE product. These findings are crucial for designing synthetic routes that utilize the HWE reaction on benzoate-containing phosphonates, as they underscore the importance of substrate structure in controlling the reaction pathway.

Table 5: Horner-Wadsworth-Emmons Reaction of a Benzoate Phosphonate Analog This is an interactive data table. You can sort and filter the data as needed.

| Phosphonate Substrate | Aldehyde | Major Product | Minor Product | Reference |

|---|

Theoretical and Computational Chemistry Studies on Methyl 2 Thiophene 2 Carbonyl Benzoate and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic structure, which in turn governs the chemical behavior of a molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For thiophene (B33073) derivatives, DFT calculations, often using the B3LYP method with a 6-311++G(d,p) basis set, are employed to optimize molecular structures and calculate various parameters. nih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial parameter for predicting a molecule's stability and reactivity. mdpi.com A smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.com

Table 1: Calculated Molecular Properties of Thiophene Derivatives using DFT

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Amino-substituted thiophene-2-carboxamide | High | Low | Low |

| Methyl-substituted thiophene-2-carboxamide | Low | High | High |

This table is illustrative and based on general findings for substituted thiophene-2-carboxamides, where amino groups tend to decrease the energy gap, indicating higher reactivity, while methyl groups tend to increase it. nih.gov

The three-dimensional structure and conformational preferences of a molecule are critical to its function. For aroyl derivatives of thiophene, studies combining X-ray crystallography, Nuclear Magnetic Resonance (NMR), and molecular orbital ab initio calculations have been conducted to determine the preferred conformations. rsc.org For 2-benzoylthiophene, a model compound for "Methyl 2-(thiophene-2-carbonyl)benzoate," the S,O-cis conformation, where the sulfur and oxygen atoms are on the same side of the C-C bond connecting the thiophene ring and the carbonyl group, is found to be the more stable conformer. rsc.org

In a closely related analog, "Methyl 2-(thiophene-2-carboxamido)benzoate," the molecule is nearly planar, and the 2-thiophenoyl and anthranilate groups are in a trans conformation relative to the C-N amide bond. nih.govresearchgate.net This planarity is stabilized by intramolecular hydrogen bonds. nih.govresearchgate.net For "this compound," energy minimization studies would likely reveal a preferred conformation where the thiophene and benzoate (B1203000) rings are twisted relative to the carbonyl plane to minimize steric hindrance, while still allowing for some degree of electronic conjugation.

Molecular Modeling and Docking Simulations for General Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein target. nih.gov For various thiophene derivatives, molecular docking studies have been performed to evaluate their potential as inhibitors of different enzymes or receptors. nih.govnih.govsamipubco.com For instance, benzo[b]thiophene derivatives have been docked against protein target 4JVW, showing favorable binding energies. nih.gov

In the context of "this compound," docking simulations could be employed to explore its potential interactions with various biological targets. The binding affinity is typically evaluated using a scoring function, which provides an estimate of the binding free energy. The interactions often involve hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues in the active site of the protein. samipubco.com Molecular dynamics simulations can further be used to assess the stability of the ligand-protein complex over time. nih.govsamipubco.com

Photochemical Reaction Mechanism Investigations through Computational Methods

Computational methods are invaluable for elucidating the mechanisms of photochemical reactions. For thiophenes and their derivatives, theoretical investigations have explored photoisomerization and photocyclization reactions. researchgate.netnih.govnih.govacs.org The mechanisms of these reactions are often complex and can involve multiple pathways, including internal cyclization-isomerization, zwitterion-tricyclic routes, and direct pathways. researchgate.netnih.gov

Time-dependent density functional theory (TD-DFT) is a common method used to study the excited states of molecules and predict their photochemical behavior. acs.org For styryl-thiophene derivatives, TD-DFT calculations have been used to understand the nature of the excited states involved in the photocyclization step, which helps in predicting the regio- and stereochemical outcome of the reaction. acs.org For "this compound," computational studies could predict its behavior upon irradiation with light, including potential photoisomerization or photocleavage pathways. These studies would involve mapping the potential energy surfaces of the ground and excited states to identify reaction intermediates and transition states. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Computational Analysis

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational SAR analyses use molecular descriptors to build quantitative models that can predict the activity of new compounds. For a series of novel thiophene-2-carboxamide derivatives, SAR studies have shown that the antioxidant and antibacterial activities are influenced by the substituents at the 3-position of the thiophene ring. nih.gov For example, amino-substituted derivatives were found to be more potent than those with hydroxyl or methyl groups. nih.gov

For "this compound" and its analogs, a computational SAR study would involve generating a set of derivatives with varying substituents on the thiophene and benzoate rings. Molecular descriptors such as electronic, steric, and hydrophobic parameters would be calculated for each analog. These descriptors would then be correlated with their experimentally determined biological activity to develop a predictive SAR model. This model could then be used to design new analogs with potentially improved activity.

Table 2: Illustrative SAR of Substituted Thiophene-2-Carboxamides

| Substituent at 3-position | Antioxidant Activity (% inhibition) | Antibacterial Activity |

|---|---|---|

| Amino (-NH2) | High (e.g., 62.0%) | Potent |

| Hydroxyl (-OH) | Moderate (e.g., 28.4-54.9%) | Moderate |

Data is illustrative and based on findings for a specific series of thiophene-2-carboxamide derivatives. nih.gov

Comparative Experimental and Theoretical Studies on Structural Characteristics

Combining experimental techniques with theoretical calculations provides a comprehensive understanding of the structural characteristics of molecules. For thiophene derivatives, it is common to compare experimental data from X-ray crystallography, FT-IR, and UV-visible spectroscopy with theoretical data obtained from DFT calculations. nih.govrsc.org For instance, in the study of benzoquinone modified poly(thiophene), theoretical calculations were in close agreement with experimental spectral data, confirming the structural changes that occurred during polymerization under different conditions. nih.govrsc.org

Advanced Research Applications and Prospects of Methyl 2 Thiophene 2 Carbonyl Benzoate Analogs

Utility as a Versatile Synthetic Synthon in Complex Organic Molecule Construction

Analogs of Methyl 2-(thiophene-2-carbonyl)benzoate are highly valued as synthetic synthons, or building blocks, in the construction of complex, multi-ring heterocyclic systems. The inherent reactivity of the thiophene (B33073) core, combined with the functional handles of the benzoate (B1203000) portion, provides chemists with a strategic starting point for elaborate molecular architectures.

Researchers have successfully utilized precursors like 3-Chlorobenzo[b]thiophene-2-carbonyl chloride to synthesize a wide array of fused heterocyclic compounds. wisdomlib.org Through various synthetic methodologies, derivatives such as oxazoles, imidazoles, and β-lactams have been constructed. wisdomlib.org These reactions demonstrate the versatility of the thiophene-carbonyl scaffold in generating molecular diversity for applications in medicinal chemistry and materials science. wisdomlib.org The synthesis of thiophene derivatives through the cyclization of functionalized alkynes is another key strategy, offering an atom-economical and regioselective route to substituted thiophenes. nih.gov Similarly, 2-acetylthiophene (B1664040) derivatives serve as crucial intermediates for preparing biologically active thiophene analogues through reactions like the Vilsmeier-Haack reaction followed by cyclization. mdpi.com This adaptability makes these compounds indispensable tools for organic synthesis, enabling the creation of novel molecules with tailored properties.

Exploration in Advanced Materials Science Applications

The unique electronic and structural properties of the thiophene ring make this compound analogs prime candidates for the development of advanced functional materials.

Development of Thiophene-Based Liquid Crystalline Materials

Thiophene-containing molecules are extensively studied for their liquid crystalline (LC) properties, which are crucial for applications in displays and sensors. acs.org The rigid, planar structure of the 2,5-disubstituted thiophene ring contributes favorably to the formation of mesophases, the hallmark of liquid crystals. acs.org Research has shown that the mesomorphic behavior of these materials is highly dependent on their molecular structure, including the nature of terminal groups, the length of flexible spacers, and the number of aromatic rings in the core. tandfonline.com

For instance, calamitic (rod-shaped) mesogens based on a phenyl thiophene-2-carboxylate (B1233283) core have been synthesized and studied. orientjchem.org It was found that a derivative with a terminal alkoxy chain exhibited a nematic liquid crystal phase, while a similar molecule with a terminal alkyl chain did not show any liquid crystalline properties. orientjchem.org This highlights the subtle yet critical influence of molecular design on material properties. The introduction of different terminal groups (e.g., cyano, methoxy) and variations in flexible spacer length have been shown to significantly affect the thermal behavior and the type of liquid crystal phase formed (nematic vs. smectic). tandfonline.com

| Compound Structure Feature | Observed Liquid Crystal Phase | Key Finding | Reference |

|---|---|---|---|

| Phenyl thiophene-2-carboxylate with terminal alkoxy chain | Nematic | Alkoxy group is crucial for inducing mesophase. | orientjchem.org |

| Phenyl thiophene-2-carboxylate with terminal alkyl chain | None | Alkyl group does not support liquid crystal formation in this structure. | orientjchem.org |

| Cyano-terminated thiophene mesogen | Nematic | Nematic range decreases with increasing flexible spacer length. | tandfonline.com |

| Thiophene mesogen with long alkenyloxy chains | Smectic | Long flexible chains favor the formation of more ordered smectic phases. | tandfonline.com |

Functional Organic Materials and Polymeric Systems Research

The applications of thiophene-based compounds extend to a wide range of functional organic materials, including conducting polymers, which are vital for organic electronics. kingston.ac.uknus.edu.sg Polythiophenes and their derivatives are among the most studied classes of π-conjugated polymers due to their excellent electrical and optical properties, combined with good chemical and thermal stability. nih.govresearchgate.net

These materials are integral components in devices such as:

Organic Field-Effect Transistors (OFETs) researchgate.net

Organic Photovoltaics (OPVs) researchgate.net

Organic Light-Emitting Diodes (OLEDs) researchgate.netnih.gov

Electrically Conductive Layers and Sensors researchgate.net

The synthesis of regioregular, low-bandgap thiophene-based polymers has been a major focus, as controlling the polymer's structure at the molecular level is key to optimizing its performance in electronic devices. nus.edu.sgnih.gov The functionalization of the thiophene ring allows for fine-tuning of the polymer's electronic properties, solubility, and processability. nih.gov

Investigation of Structure-Property Relationships for Material Performance

A deep understanding of the relationship between molecular structure and material properties is essential for designing high-performance organic materials. In the context of thiophene-based compounds, systematic studies have elucidated how specific structural modifications influence their electrochemical, optical, and charge transport characteristics. acs.orgresearchgate.net

For thiophene-based conjugated polymers, factors such as the length of thiophene units, the type and position of side chains, and the inclusion of different acceptor units in the polymer backbone can be tailored to control the material's properties. acs.org For example, in thiophene-isoindigo co-oligomers, increasing the number of thiophene units was found to raise the Highest Occupied Molecular Orbital (HOMO) energy level, a key parameter in organic solar cells, while leaving the Lowest Unoccupied Molecular Orbital (LUMO) largely unaffected. researchgate.net This detailed knowledge allows for the rational design of materials optimized for specific applications, such as matching energy levels in organic photovoltaic devices for efficient charge separation. acs.orgresearchgate.net

Chemical Probes and Ligand Design for Fundamental Biological Target Investigations

Thiophene-based scaffolds, including derivatives of this compound, are increasingly being explored as frameworks for the design of chemical probes and ligands to study biological systems. nih.govencyclopedia.pub Their ability to be chemically modified allows for the creation of molecules that can selectively interact with biological targets like proteins and enzymes. mdpi.com

Thiophene derivatives have been developed as fluorescent ligands for detecting and distinguishing between different forms of protein aggregates, which are hallmarks of diseases like Alzheimer's. nih.gov The conformationally sensitive photophysical properties of oligothiophenes make them powerful tools for this purpose. nih.gov Furthermore, the thiophene carboxamide scaffold has been identified as a promising starting point for developing potent anticancer agents and inhibitors for specific viral processes. mdpi.comacs.org For example, a series of thiophene derivatives were synthesized and identified as potent inhibitors of Ebola virus entry by targeting the Niemann-Pick C1 (NPC1) protein, which is crucial for the virus to enter host cells. acs.org Similarly, thiophene-based compounds have been designed as dual inhibitors of EGFR and HER2, which are important targets in lung cancer therapy. mdpi.com These studies showcase the value of the thiophene core in medicinal chemistry for creating targeted molecular probes and potential therapeutic leads.

Advancements in Green and Sustainable Chemistry Initiatives

In line with the growing importance of sustainability, significant efforts are being made to develop greener synthetic routes for thiophene-based compounds. nih.gov Traditional methods for thiophene synthesis often require harsh conditions or toxic reagents. nih.govrsc.org Modern approaches focus on minimizing waste, using environmentally benign solvents, and employing catalytic systems to improve efficiency and reduce environmental impact.

Examples of green chemistry approaches in thiophene synthesis include:

Metal-free methodologies that use elemental sulfur or potassium sulfide (B99878) as the sulfur source, avoiding metal toxicity. nih.gov

Catalytic Direct C–H Arylation performed in water, which serves as a green reaction medium. This method avoids the pre-functionalization of starting materials, making the synthesis more atom- and step-economical. unito.it

Use of environmentally friendly solvents like ethanol (B145695) or deep eutectic solvents as alternatives to hazardous halogenated solvents. nih.govrsc.org

Microwave and ultrasonic irradiation methods to accelerate reactions and improve yields, often in greener solvents like ethanol. researchgate.net

One notable example is the copper-mediated halocyclization to form halogenated thiophenes using sodium halides as the halogen source in ethanol. This method eliminates the need for harsh solvents and cyclizing agents, resulting in high yields under mild conditions. nih.gov These advancements not only make the production of valuable thiophene derivatives more sustainable but also align with the core principles of green chemistry. organic-chemistry.orgresearchgate.net

Future Research Directions in the Field of Thiophene-Benzoate and Carboxamide Derivatives

The exploration of thiophene-based molecular architectures continues to be a vibrant and promising area of scientific inquiry, with significant potential for advancements in medicinal chemistry, materials science, and organic synthesis. Future research directions are poised to build upon the existing knowledge of compounds like Methyl 2-(thiophene-2-carboxamido)benzoate and expand into new territories of functional and structural diversity.

A primary avenue for future investigation lies in the systematic structural modification of the thiophene, benzoate, and carboxamide moieties to establish comprehensive structure-activity relationships (SAR). For instance, the synthesis and biological evaluation of a library of analogs with varied substituents on both the thiophene and benzene (B151609) rings could elucidate the key electronic and steric features that govern their therapeutic efficacy. The introduction of different functional groups, such as halogens, alkyl chains, and nitro groups, at various positions can modulate the lipophilicity, polarity, and binding interactions of these molecules with biological targets.

Furthermore, the replacement of the thiophene ring with other heterocyclic systems, such as furan, pyrrole, or thiazole, could lead to the discovery of novel compounds with unique pharmacological profiles. These bioisosteric replacements can significantly impact the metabolic stability and pharmacokinetic properties of the resulting molecules.

In the realm of medicinal chemistry, a deeper investigation into the mechanisms of action of these compounds is warranted. While some thiophene derivatives have shown promise as antimicrobial or anticancer agents, the precise molecular targets and signaling pathways they modulate often remain to be fully elucidated. Future studies should employ advanced biochemical and molecular biology techniques to identify specific protein interactions and cellular effects. This mechanistic understanding is crucial for the rational design of more potent and selective drug candidates with minimized off-target effects.

The development of novel synthetic methodologies for the efficient and stereoselective preparation of thiophene-benzoate and carboxamide derivatives is another critical research direction. While methods for the synthesis of compounds like Methyl 2-(thiophene-2-carboxamido)benzoate are established, the exploration of greener and more atom-economical catalytic approaches would be highly beneficial. nih.gov This includes the use of transition-metal catalysis for C-H activation and cross-coupling reactions to streamline the synthesis of complex analogs.

Moreover, the application of these compounds in materials science is an emerging area with considerable potential. The inherent electronic properties of the thiophene ring make these derivatives attractive candidates for the development of organic semiconductors, fluorescent probes, and other functional materials. Future research could focus on the design and synthesis of polymeric and oligomeric structures incorporating the thiophene-benzoate or -carboxamide backbone to explore their optical and electronic properties.

Finally, computational and theoretical studies will play an increasingly important role in guiding future research. Molecular modeling, quantum chemical calculations, and virtual screening can be employed to predict the biological activities, spectroscopic properties, and reactivity of novel derivatives, thereby accelerating the discovery and development process.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-(thiophene-2-carbonyl)benzoate, and how are key intermediates characterized?

- Methodological Answer : The compound is typically synthesized via acylation of methyl anthranilate with 2-thiophenoyl chloride. In a benzene solvent with triethylamine as a base, the reaction proceeds at room temperature, yielding the product after 3 hours. Post-synthesis purification involves recrystallization from ethanol. Key intermediates (e.g., 2-thiophenoyl chloride) are confirmed via IR spectroscopy (C=O stretch at ~1750 cm⁻¹) and NMR (thiophene proton signals at δ 7.5–8.0 ppm) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assignments include the methyl ester group (δ ~3.9 ppm for 1H; δ ~52 ppm for 13C) and thiophene protons (δ 7.5–8.0 ppm).

- IR Spectroscopy : Peaks at ~1710 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (amide C=O) confirm functional groups.

- X-ray Crystallography : Reveals planar geometry of the anthranilate and thiophene moieties, with trans-configuration across the amide bond (C5–N1–C6 torsion angle: -0.8°) .

Q. How is crystallographic refinement performed for this compound, and what software is recommended?

- Methodological Answer : SHELXL (part of the SHELX suite) is widely used for small-molecule refinement. Hydrogen atoms are placed in calculated positions (C–H = 0.95–0.98 Å) with isotropic displacement parameters. The amide N–H bond is restrained to 0.88 Å during refinement. Structural validation includes checks for planarity and bond-length consistency (e.g., C=O bonds at 1.21–1.23 Å) .

Advanced Research Questions

Q. How can discrepancies between NMR and X-ray data be resolved for this compound?

- Methodological Answer : Discrepancies (e.g., unexpected proton coupling in NMR vs. planar geometry in X-ray) may arise from dynamic effects in solution. To resolve:

- Perform variable-temperature NMR to detect conformational flexibility.

- Compare DFT-calculated NMR shifts (using Gaussian or ORCA) with experimental data.

- Validate crystallographic disorder models using the ADDSYM tool in PLATON .

Q. What strategies optimize the reaction yield in large-scale synthesis?

- Methodological Answer :

- Solvent Optimization : Replace benzene with toluene or DCM for safer handling.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.

- Workflow : Implement flow chemistry for continuous purification, reducing side-product formation. Yield improvements from 78% to >90% have been reported in analogous systems .

Q. How does computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations (e.g., B3LYP/6-31G*): Predict electrophilic sites via Fukui indices. The thiophene carbonyl carbon (C6) shows high electrophilicity (f⁻ = 0.15), making it prone to nucleophilic attack.

- MD Simulations : Analyze solvent effects (e.g., ethanol vs. DMF) on reaction pathways using GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.